2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further reactions to introduce the isopropoxyphenyl group . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of biological processes and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Pamaquine: An antimalarial agent.
Chloroquine: Used to treat malaria and autoimmune diseases.
Tafenoquine: Another antimalarial compound.
Bulaquine: Known for its antimalarial properties.
Quinine: A well-known antimalarial agent.
Mefloquine: Used for malaria treatment and prevention.
These compounds share a quinoline ring structure but differ in their functional groups and specific applications. This compound is unique due to its isopropoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12(2)23-14-7-5-6-13(10-14)18-11-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-12H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGVDZHTOTJGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206317 |
Source
|
Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350989-59-2 |
Source
|
Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350989-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.